molecular formula C9H7BrN2S B4319474 3-bromo-6,7-dihydro-5H-cyclopenta[b]isothiazolo[4,5-e]pyridine

3-bromo-6,7-dihydro-5H-cyclopenta[b]isothiazolo[4,5-e]pyridine

Cat. No.: B4319474
M. Wt: 255.14 g/mol
InChI Key: UBFHASLMQHXCHE-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-cyclopenta[b]isothiazolo[4,5-e]pyridine is a heterocyclic compound that features a unique fusion of cyclopentane, isothiazole, and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which makes it a valuable scaffold for drug development.

Properties

IUPAC Name

6-bromo-4-thia-2,5-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-8-6-4-5-2-1-3-7(5)11-9(6)13-12-8/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFHASLMQHXCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SN=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6,7-dihydro-5H-cyclopenta[b]isothiazolo[4,5-e]pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of a suitable precursor under specific conditions to form the fused ring system. For instance, the reaction might involve the use of brominated intermediates and sulfur-containing reagents to introduce the isothiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-5H-cyclopenta[b]isothiazolo[4,5-e]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, potentially altering its biological activity.

    Cyclization Reactions: Further cyclization can occur to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, 3-bromo-6,7-dihydro-5H-cyclopenta[b]isothiazolo[4,5-e]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.

Industry

In the industrial sector, derivatives of this compound could be used in the development of new agrochemicals or as intermediates in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-6,7-dihydro-5H-cyclopenta[b]isothiazolo[4,5-e]pyridine depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The isothiazole ring can form hydrogen bonds or hydrophobic interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
  • Cyclopenta[b]isothiazole derivatives

Uniqueness

Compared to similar compounds, 3-bromo-6,7-dihydro-5H-cyclopenta[b]isothiazolo[4,5-e]pyridine is unique due to the presence of both the bromine atom and the isothiazole ring. This combination can result in distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-6,7-dihydro-5H-cyclopenta[b]isothiazolo[4,5-e]pyridine
Reactant of Route 2
3-bromo-6,7-dihydro-5H-cyclopenta[b]isothiazolo[4,5-e]pyridine

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